molecular formula C14H28N4O8 B6303682 acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid CAS No. 21467-03-8

acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid

Cat. No.: B6303682
CAS No.: 21467-03-8
M. Wt: 380.39 g/mol
InChI Key: CHJCBUNLCHHDCY-KLXURFKVSA-N
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Description

Acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid is a complex organic compound that combines the properties of acetic acid and a peptide-like structure

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O4.2C2H4O2/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12;2*1-2(3)4/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18);2*1H3,(H,3,4)/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJCBUNLCHHDCY-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid typically involves the stepwise addition of amino acids and acetic acid derivatives. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequence of amino acid additions. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the peptide bonds can yield simpler amines.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein and peptide interactions.

    Industry: Used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Glycine: A simpler amino acid with similar structural features.

    Diglycine: A dipeptide with two glycine units.

    Triglycine: A tripeptide with three glycine units.

Uniqueness

Acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid is unique due to its combination of acetic acid and a peptide-like structure, which imparts distinct chemical and biological properties

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